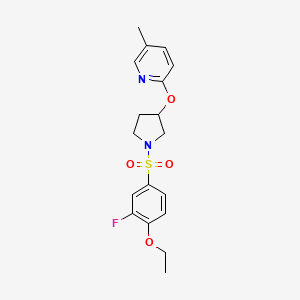

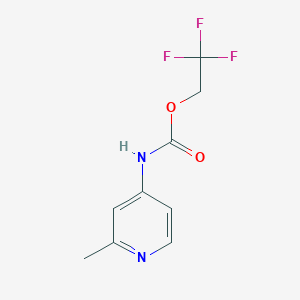

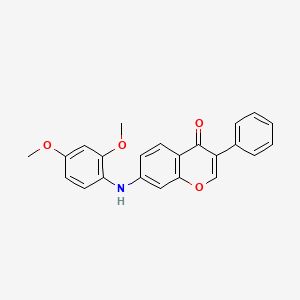

![molecular formula C18H16N2O2S2 B2481701 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone CAS No. 872689-26-4](/img/structure/B2481701.png)

2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves complex chemical reactions, including stereoisomer differentiation, as seen in compounds with similar structures. For example, the synthesis of 6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]- 5-methyl-4,5-dihydro-3(2H)-pyridazinone consists of a mixture of four stereoisomers, indicating the intricate steps involved in creating such compounds and highlighting the novel combination of vasodilation and beta-adrenergic antagonist activity, which provides insights into the synthetic complexity and potential functionalities of related molecules (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone" has been thoroughly analyzed through various techniques, including X-ray diffraction (XRD) studies. For instance, the crystal and molecular structure analysis of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, revealed its crystallization in the monoclinic space group P21/c, providing insights into the molecular arrangement and intermolecular interactions, such as hydrogen bonding types C‒H···O (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Pyridazinone derivatives, akin to the compound , undergo a range of chemical reactions, showcasing their reactivity and functional versatility. For example, derivatives have been synthesized that exhibit antiaggregatory action on platelets and a hypotensive action on rats, demonstrating the significant biological activities that can be elicited through specific structural modifications and chemical reactions (Thyes et al., 1983).

Scientific Research Applications

Synthesis and Structural Analysis

- Research on the synthesis of pyridazinone derivatives, closely related to 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone, reveals their potential in forming various chemical compounds. For instance, the study by Kosolapova et al. (2013) investigated the reactions of furanone derivatives with different nitrogen-containing agents, leading to the formation of pyridazin-3(2H)-one derivatives, among others (Kosolapova et al., 2013).

Antimicrobial and Antioxidant Properties

- Several studies have explored the antimicrobial and antioxidant properties of pyridazinone derivatives. For example, Wardkhan et al. (2008) studied the antimicrobial activities of thiazole and thieno derivatives, demonstrating their potential against various bacterial and fungal strains (Wardkhan et al., 2008). Additionally, the research by Mehvish and Kumar (2022) on 3(2h)-one pyridazinone derivatives highlighted their antioxidant activity, assessed through in-vitro studies (Mehvish & Kumar, 2022).

Cardiovascular and Anti-inflammatory Applications

- The cardiovascular and anti-inflammatory applications of pyridazinone derivatives have been a subject of interest. A study by Sircar et al. (1989) on pyridazinone analogues indicated their potential in treating congestive heart failure due to their positive inotropic, antithrombotic, and vasodilatory activities (Sircar et al., 1989).

Cancer Research and Molecular Docking Studies

- The anticancer potential of pyridazinone derivatives, including molecular docking studies, has been explored in recent research. The study by Aziz et al. (2021) on indole derivatives paired with pyridine and thiophene highlighted their potential as antioxidants and cytochrome c peroxidase inhibitors (Aziz et al., 2021).

Other Applications

- Additional research has looked into various other applications, such as the solubility and thermodynamics of pyridazinone derivatives in different solvents, indicating their diverse applicability in scientific research (Imran et al., 2017).

properties

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-2-22-14-7-5-13(6-8-14)15-9-10-18(20-19-15)24-12-16(21)17-4-3-11-23-17/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARROTIZGFNKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

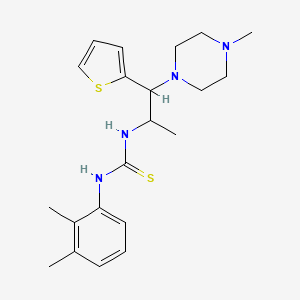

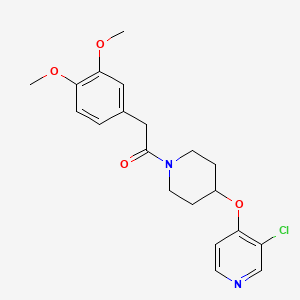

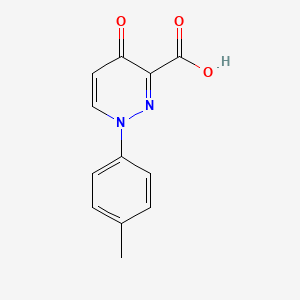

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

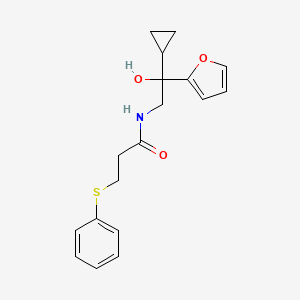

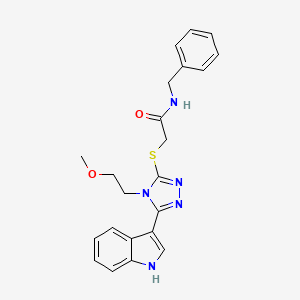

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

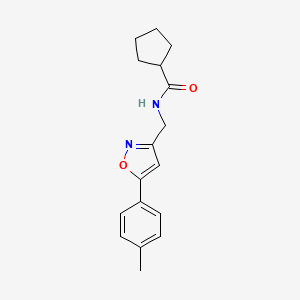

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)